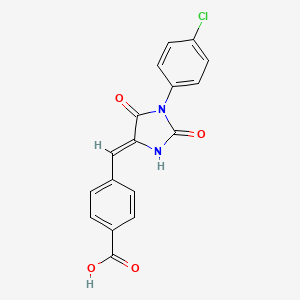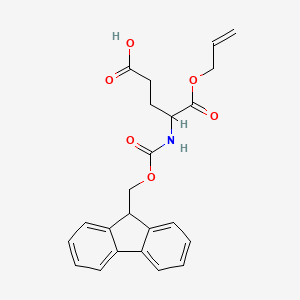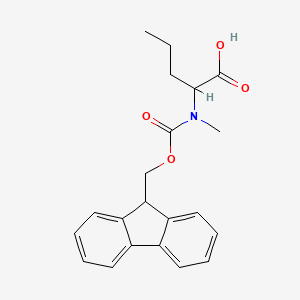
Fmoc-N-Me-Nva-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-N-Me-Nva-OH, also known as 9-fluorenylmethoxycarbonyl-N-methyl-norvaline, is a derivative of norvaline, an amino acid. This compound is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis method. The Fmoc group serves as a protective group for the amino group, allowing for selective deprotection and elongation of the peptide chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-Me-Nva-OH typically involves the protection of the amino group of norvaline with the Fmoc group. This is followed by the methylation of the amino group. One common method involves the use of 2-chlorotrityl chloride resin as a temporary protective group for the carboxylic acid. The methylation step can be carried out using dimethyl sulfate or methyl iodide in the Biron-Kessler method .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent purification steps to ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is common to achieve the desired purity levels .
化学反应分析
Types of Reactions
Fmoc-N-Me-Nva-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although this is less common in peptide synthesis.
Reduction: Reduction reactions are also possible but are not typically employed in the synthesis process.
Substitution: The most common reactions involve substitution, particularly during the deprotection and coupling steps in peptide synthesis.
Common Reagents and Conditions
Deprotection: Piperidine is commonly used to remove the Fmoc group, forming a stable adduct with the dibenzofulvene byproduct.
Coupling: Reagents such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for coupling reactions in peptide synthesis.
Major Products Formed
The major products formed from these reactions are peptides with the desired sequence, where this compound is incorporated at specific positions to enhance the stability and bioavailability of the peptide.
科学研究应用
Fmoc-N-Me-Nva-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and enzyme functions.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of synthetic peptides for various industrial applications.
作用机制
The mechanism of action of Fmoc-N-Me-Nva-OH involves the protection and deprotection of the amino group during peptide synthesis. The Fmoc group is removed under basic conditions, typically using piperidine, to expose the amino group for subsequent coupling reactions. The methylation of the amino group enhances the stability and bioavailability of the resulting peptides .
相似化合物的比较
Similar Compounds
Fmoc-N-Me-Val-OH: Another N-methylated amino acid derivative used in peptide synthesis.
Fmoc-N-Me-Ala-OH: Similar in structure and used for similar purposes in peptide synthesis.
Fmoc-N-Me-Ile-OH: Used in the synthesis of peptides with enhanced stability.
Uniqueness
Fmoc-N-Me-Nva-OH is unique due to its specific structure, which allows for the incorporation of norvaline into peptides. This can enhance the stability and bioavailability of the peptides, making it a valuable tool in peptide synthesis and drug development .
属性
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-3-8-19(20(23)24)22(2)21(25)26-13-18-16-11-6-4-9-14(16)15-10-5-7-12-17(15)18/h4-7,9-12,18-19H,3,8,13H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKELUUGCKFRJQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-[(1R)-1-(3,5-difluoroanilino)ethyl]-N,N-dimethyl-2-morpholin-4-yl-4-oxochromene-6-carboxamide](/img/structure/B12828937.png)
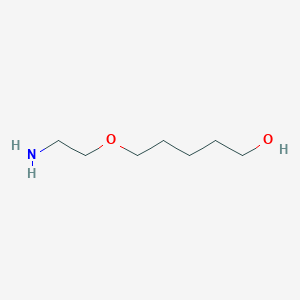

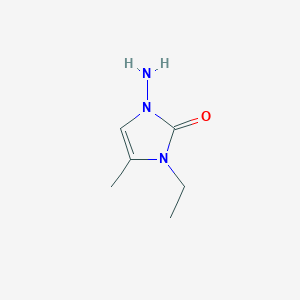
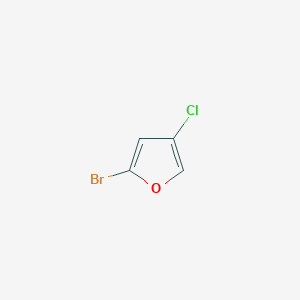
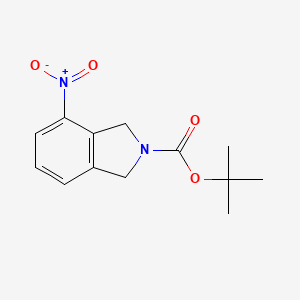
![[5-(Pyrrolidin-1-ylsulfonyl)thien-2-yl]methylamine](/img/structure/B12828976.png)

